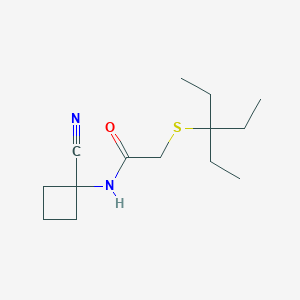
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential cognitive enhancing effects. CX717 is a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
作用機序
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide is a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. The binding of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide to the AMPA receptor results in an increase in the flow of positively charged ions into the cell, which leads to the depolarization of the cell membrane and the initiation of an action potential. This process is involved in the synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide are primarily related to its ability to enhance the activity of the AMPA receptor. This results in an increase in the flow of positively charged ions into the cell, which leads to the depolarization of the cell membrane and the initiation of an action potential. This process is involved in the synaptic plasticity and learning and memory processes.
実験室実験の利点と制限
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has several advantages for lab experiments, including its ability to enhance cognitive performance in both animals and humans, its well-established mechanism of action, and its availability in both pure form and as a commercial product. However, there are also several limitations to the use of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide in lab experiments, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
将来の方向性
There are several future directions for the research on N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide, including the development of more potent and selective positive allosteric modulators of the AMPA receptor, the investigation of the long-term effects of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide on cognitive performance and brain function, the exploration of the potential therapeutic applications of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide in neurological and psychiatric disorders, and the investigation of the potential for N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide to enhance the efficacy of other cognitive enhancers and treatments.
合成法
The synthesis of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide involves several steps, including the reaction of 1-cyanocyclobutane with ethyl 3-mercaptopentanoate, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with ammonia to yield N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide. The synthesis of N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been optimized to improve its yield and purity, and several modifications have been made to the original synthesis method.
科学的研究の応用
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been extensively studied for its potential cognitive enhancing effects in both animals and humans. In animal studies, N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been shown to improve learning and memory processes, as well as increase attention and wakefulness. In human studies, N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide has been shown to improve cognitive performance in healthy individuals and in individuals with cognitive impairments, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-4-14(5-2,6-3)18-10-12(17)16-13(11-15)8-7-9-13/h4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJISAJGKRULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)SCC(=O)NC1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(3-ethylpentan-3-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)
![2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2741314.png)
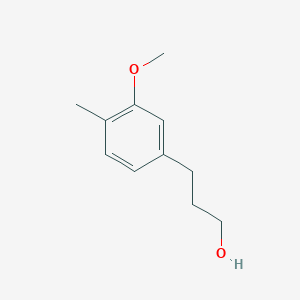
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2741318.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)
![1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2741320.png)
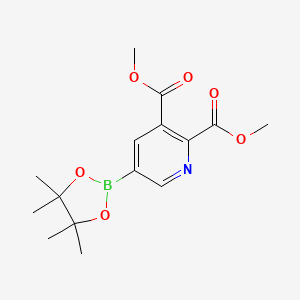
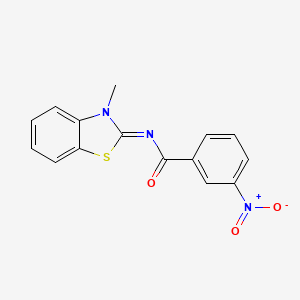
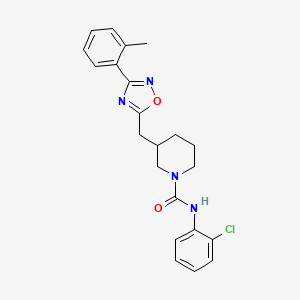
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2741328.png)
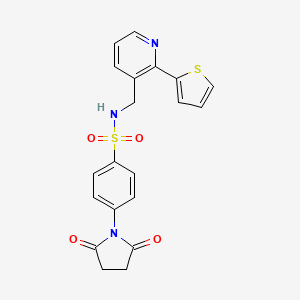
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)